5,17-Docosadiyne

Description

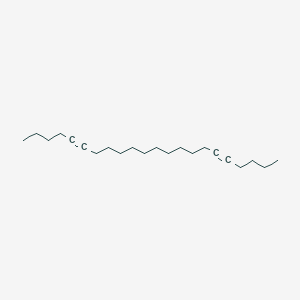

Structure

3D Structure

Properties

IUPAC Name |

docosa-5,17-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIOKCANDFQDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCCCCCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573320 | |

| Record name | Docosa-5,17-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168298-58-6 | |

| Record name | Docosa-5,17-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,17 Docosadiyne and Analogues

Convergent and Divergent Synthesis Strategies

Oxidative coupling reactions are fundamental in the synthesis of conjugated 1,3-diynes, which are important analogues of non-conjugated diynes. researchgate.net The most prominent methods are the Glaser, Eglinton, and Hay couplings, which facilitate the dimerization of terminal alkynes. rsc.org

Glaser Coupling: Historically, the Glaser coupling (1869) involves the oxidation of a copper(I) acetylide, typically using air (O2) as the oxidant, to form a symmetrical 1,3-diyne. rsc.org

Hay Coupling: The Hay coupling is a catalytic variant that utilizes a copper-diamine complex, such as CuCl with N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen as the oxidant. ijrti.org This method often provides higher yields under milder conditions. ijrti.org

Eglinton Coupling: The Eglinton reaction uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine (B92270) to couple terminal alkynes.

These methods are exceptionally effective for the homocoupling of terminal alkynes to create symmetrical conjugated diynes. researchgate.netrsc.org The synthesis of unsymmetrical diynes via cross-coupling of two different terminal alkynes is more challenging due to the competitive and often preferential formation of homocoupled products. researchgate.netrsc.org More advanced catalytic systems, including those based on gold, have also been developed. Gold-catalyzed oxidative coupling can proceed with faster reaction rates and high functional group tolerance, proving effective for challenging macrocyclizations to form cyclic conjugated diynes. usf.edunih.gov

For a non-conjugated diyne like 5,17-docosadiyne, these direct oxidative coupling methods are not applicable for creating the full C22 backbone in a single step. Instead, a convergent approach, such as the C-alkylation of a smaller terminal alkyne with an iodo-functionalized alkyne, would be employed to assemble the non-conjugated structure. beilstein-journals.org

While the alkyne functional group itself is linear and achiral, the introduction of chirality into the aliphatic scaffold of diyne analogues can be crucial, particularly for biological applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, often creating specific enantiomers or diastereomers of a target molecule.

Key stereoselective transformations in the synthesis of diyne analogues often involve the creation of chiral alcohol functionalities adjacent to or near the alkyne groups. beilstein-journals.org Well-established methods for the asymmetric reduction of ketones to chiral secondary alcohols are frequently employed. These include:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst to enantioselectively reduce prochiral ketones. beilstein-journals.org

Noyori Asymmetric Hydrogenation: This technique employs ruthenium catalysts with chiral phosphine (B1218219) ligands for the asymmetric reduction of ketones. beilstein-journals.org

For instance, a synthetic route towards a chiral analogue of this compound could involve the stereoselective reduction of a ketone precursor, thereby installing a hydroxyl group with a specific stereochemistry at a defined position on the 22-carbon chain. beilstein-journals.org The Cadiot-Chodkiewicz coupling, a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, is another vital tool for synthesizing unsymmetrical diynes and can be integrated into stereoselective routes to complex natural products. rsc.orgbeilstein-journals.org

Functionalization and Derivatization of Docosadiyne Scaffolds

The this compound structure can serve as a molecular scaffold, providing a long aliphatic backbone that can be chemically modified to create a wide array of functional molecules. mdpi.comrsc.org Functionalization can involve adding new chemical groups to enhance specific properties or to enable conjugation to other molecules like polymers or biomolecules. nih.govmdpi.comnih.gov

Poly(2-oxazoline)s (PAOx) are a class of polymers that have gained significant attention for biomedical applications due to their biocompatibility and tunable properties. sigmaaldrich.com Conjugating a docosadiyne scaffold to a PAOx polymer can yield novel materials with unique self-assembly or therapeutic properties.

A primary strategy for achieving this conjugation is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097). Since this compound contains internal alkynes, this strategy requires the synthesis of a docosadiyne analogue bearing a terminal alkyne. The general process would involve:

Synthesis of an Azide-Terminated Polyoxazoline: Cationic ring-opening polymerization (CROP) of a 2-oxazoline monomer (e.g., 2-ethyl-oxazoline) is initiated, and the polymerization is terminated with a nucleophile containing an azide group, or a group that can be easily converted to an azide. sigmaaldrich.comnih.gov

Synthesis of a Terminal Alkyne Docosadiyne Analogue: A docosadiyne scaffold is synthesized with a terminal alkyne at one end of the chain.

CuAAC Conjugation: The azide-functionalized PAOx and the terminal alkyne-functionalized diyne are reacted in the presence of a copper(I) catalyst to form the final polymer-diyne conjugate. researchgate.net

This modular approach allows for precise control over the structure of both the polymer and the lipid-like diyne component. nih.gov

The synthesis of alkynoic acid derivatives from a docosadiyne scaffold introduces a carboxylic acid functionality, which is a versatile handle for further chemical transformations or for modulating the molecule's physicochemical properties. The direct synthesis of a long-chain diynoic acid like a docosadiynoic acid would typically involve a multi-step sequence where the carboxylic acid group (or a precursor) is incorporated from the start.

A common synthetic strategy involves using a starting material that already contains a protected alcohol or ester group. This functionalized building block is then elongated to construct the full 22-carbon diyne chain. The final step is the deprotection of the alcohol followed by oxidation to the carboxylic acid, or the direct hydrolysis of the ester to the acid. For example, a diacid monomer, 4,4'-(1,12-dioxy-5,7-dodecadiyn) dibenzoic acid, has been synthesized by reacting the potassium salt of p-hydroxybenzoic acid with 1,12-dibromo-5,7-dodecadiyne. dtic.mil

Alternatively, transition-metal-catalyzed reactions can be employed. While the direct carboxylation of internal alkynes is challenging, various catalytic methods exist for the cyclization of alkynoic acids to form unsaturated lactones or for their addition to other molecules, highlighting the synthetic utility of this class of derivatives. uniovi.es Another related transformation is the decarboxylation of alkynoic acids, which can be used to generate terminal alkynes or, under specific Ni/Cu catalysis, can lead to gem-1,3-enynes instead of diynes. acs.orgresearchgate.net

Green Chemistry Principles in Diyne Synthesis

The application of green chemistry principles to the synthesis of diynes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. journalskuwait.org Several strategies have been developed to make diyne synthesis more sustainable. cjcatal.com

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a core principle. For oxidative coupling reactions, modern protocols use only catalytic amounts of copper salts, which is a significant improvement over older methods requiring stoichiometric copper. rsc.org Recyclable catalytic systems further enhance the green credentials of these reactions. journalskuwait.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in environmentally benign solvents like water is highly desirable. journalskuwait.org Solvent-free homocoupling of terminal alkynes has been achieved using catalytic copper(II) and a base, providing good yields of 1,3-diynes. rsc.org

Atom Economy: Using air as the oxidant in Hay-type couplings is an excellent example of high atom economy, as the by-product is water. tandfonline.comresearchgate.net This avoids the use of stoichiometric metal oxidants that generate metallic waste.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The microwave-assisted synthesis of 1,3-diynes can dramatically reduce reaction times from hours to minutes, often under solvent-free conditions, thereby saving significant energy. tandfonline.comresearchgate.net

By incorporating these principles, the synthesis of this compound analogues can be performed more efficiently and with a reduced environmental footprint. cjcatal.com

Elucidation of Reactivity and Reaction Mechanisms of Docosadiyne Moieties

Fundamental Organic Reactions of Internal Alkynes

The internal alkyne groups in 5,17-docosadiyne are the primary sites of chemical reactivity. These triple bonds can undergo a variety of transformations, including addition, substitution, cycloaddition, and rearrangement reactions.

Addition Reactions: Selective and Non-Selective Pathways

Addition reactions are the most common transformations for alkynes, where the π bonds are broken and new σ bonds are formed. For a diyne like this compound, these reactions can occur at one or both alkyne moieties, leading to a variety of products. The selectivity of these reactions—whether one or both triple bonds react—can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Hydrogenation of internal alkynes can yield either cis- or trans-alkenes, or be carried further to the corresponding alkane. The stereochemical outcome is highly dependent on the catalyst and reaction conditions. Copper catalysts have emerged as effective agents for the stereoselective semihydrogenation of internal alkynes to cis-alkenes.

The mechanism of hydrogenation on a copper catalyst involves the chemisorption of both the alkyne and hydrogen onto the catalyst surface. The structure of the alkyne adsorption complex on the copper surface is believed to be favorable for the syn-addition of hydrogen atoms, leading to the formation of the cis-isomer. researchgate.net Quantum-chemical studies suggest that the dissociative adsorption of hydrogen on the copper surface creates active hydrogen species that then add across the triple bond. researchgate.net For this compound, selective hydrogenation using a copper catalyst would be expected to yield (Z,Z)-5,17-docosadiene. The reaction can be influenced by electron-donating promoters which can modify the electronic properties of the copper surface, potentially enhancing selectivity. researchgate.net

Table 1: Stereoselective Hydrogenation of Internal Alkynes

| Catalyst System | Product Stereochemistry | Mechanistic Feature |

|---|---|---|

| Copper-based catalysts | Predominantly cis (Z)-alkene | Syn-addition of hydrogen on the catalyst surface. researchgate.net |

| Sodium in liquid ammonia (B1221849) (dissolving metal reduction) | Predominantly trans (E)-alkene | Stepwise radical anion mechanism. |

| Palladium or Platinum on Carbon (Pd/C, Pt/C) | Alkane (full hydrogenation) | Strong adsorption and multiple hydrogen additions. |

Substitution Reactions

While less common for the carbon-carbon triple bond itself compared to terminal alkynes (which have an acidic proton), substitution reactions can occur at positions adjacent to the alkyne, known as the propargylic position. In the case of this compound, the methylene (B1212753) groups at C-4, C-7, C-16, and C-19 are propargylic. These positions can be susceptible to radical substitution or reactions involving organometallic intermediates under specific conditions. However, direct substitution at the sp-hybridized carbons of the internal alkyne is not a typical reaction pathway.

Cycloaddition Chemistry

The alkyne moieties in this compound can participate as π-systems in cycloaddition reactions, forming cyclic compounds. These reactions are valuable for the construction of complex molecular architectures.

[4+2] Cycloaddition (Diels-Alder Reaction): Internal alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. libretexts.org In the context of this compound, each alkyne group could potentially react with a diene. For instance, reaction with a suitable diene could lead to a mono- or bis-adduct, depending on the stoichiometry. The reaction is typically concerted and proceeds through a cyclic transition state. libretexts.orgyoutube.com

[3+2] Cycloaddition (Dipolar Cycloaddition): Alkynes are excellent dipolarophiles and readily react with 1,3-dipoles (e.g., azides, nitrile oxides, sydnones) to form five-membered heterocyclic rings. researchgate.net This type of reaction applied to this compound would provide a pathway to novel heterocyclic structures with long alkyl chains.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkyne and an alkene can form cyclobutene (B1205218) derivatives. libretexts.org Thermal [2+2] cycloadditions with alkynes are generally less common but can occur with activated systems like ketenes. libretexts.org

Table 2: Common Cycloaddition Reactions of Internal Alkynes

| Reaction Type | Reactant Partner | Product Ring Size |

|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene | 6-membered ring libretexts.org |

| Dipolar [3+2] | 1,3-Dipole | 5-membered heterocycle researchgate.net |

| [2+2] Cycloaddition | Alkene (photochemical) | 4-membered ring libretexts.org |

Rearrangement Processes

Internal alkynes can undergo rearrangement reactions under certain conditions, typically involving strong bases or transition metal catalysts. One of the most well-known is the alkyne zipper reaction, where an internal alkyne isomerizes to a terminal alkyne. For a long-chain diyne like this compound, treatment with a very strong base could potentially induce the migration of the triple bonds along the carbon chain. However, the stability of internal versus terminal alkynes and the specific reaction conditions would dictate the feasibility and outcome of such a rearrangement.

Topochemical Polymerization of Diyne Monomers

Topochemical polymerization is a solid-state reaction where monomer molecules are pre-organized in a crystal lattice, and upon stimulation by heat or light (e.g., UV or γ-irradiation), they polymerize with minimal atomic or molecular movement. wikipedia.orgstonybrook.edu This method can lead to highly crystalline and stereoregular polymers. wikipedia.org

Diacetylene monomers, which contain two conjugated triple bonds, are particularly well-suited for topochemical polymerization. However, non-conjugated diynes like this compound, where the alkyne units are separated by a long alkyl chain, can also undergo solid-state polymerization if the crystal packing allows for the appropriate alignment of the reactive moieties from adjacent molecules. The polymerization of such monomers would likely proceed through a different mechanism than the 1,4-addition characteristic of conjugated diacetylenes. For polymerization to occur, the crystal structure of this compound would need to bring the alkyne groups of neighboring molecules into close proximity and proper orientation. The reaction could potentially be initiated by external stimuli such as UV light, γ-irradiation, or high pressure. wikipedia.org The resulting polymer would have a unique structure with the long alkyl chains acting as spacers between the polymerized units.

Influence of Crystal Engineering and Molecular Packing on Reactivity

The success of solid-state 1,4-addition polymerization is critically dependent on the precise alignment of monomer molecules within the crystal lattice, a field known as crystal engineering. researchgate.net Topochemical reactions require that the atomic and molecular movement during the transformation is minimal. sciengine.com

For diacetylenes to polymerize, specific geometric criteria must be met. The packing arrangement must allow the reactive carbon atoms (C1 and C4 of adjacent monomers) to be in close proximity. Research on various diacetylenes has established empirical rules for reactivity:

Monomer Stacking: The monomers must be arranged in a stacked structure.

Reactive Distance: The distance between the reacting carbon atoms of adjacent monomers is crucial. A separation of less than 4 Å is considered a critical condition for polymerization to occur. ulsu.ru

Orientation: The angle of the diyne rod with respect to the crystallographic axis also plays a significant role in determining reactivity.

These parameters highlight the importance of molecular organization in enabling the topochemical reaction. researchgate.net The long aliphatic chains of this compound would be expected to influence the crystal packing, potentially through van der Waals interactions, thereby dictating whether a suitable arrangement for polymerization can be achieved.

Catalytic Transformations Involving Diyne-Containing Substrates

While solid-state polymerization is a key transformation, diynes also participate in a variety of catalytic reactions, primarily involving organometallic complexes. These reactions enable the derivatization and functionalization of the alkyne groups.

Organometallic catalysis offers a powerful toolkit for transforming alkyne functionalities. mdpi.com For non-conjugated internal diynes like this compound, reactions typically target the individual triple bonds. Transition metals such as ruthenium, rhodium, iridium, palladium, and copper are commonly employed. nih.govresearchgate.net

Examples of such transformations include:

Hydrogenation: The triple bonds can be partially reduced to alkenes (often with specific stereochemistry, e.g., using Lindlar's catalyst for cis-alkenes) or fully reduced to alkanes using catalysts like palladium on carbon.

Hydrosilylation: The addition of a silicon-hydride bond across the triple bond, catalyzed by platinum or rhodium complexes, yields vinylsilanes.

Cycloisomerization: In the presence of gold or other Lewis acidic metals, diynes can undergo intramolecular cyclization reactions if the chain length and geometry are favorable, though this is less common for long-chain, non-conjugated diynes. mdpi.com

Insertion Reactions: Metal carbenes, generated from diazo compounds and catalyzed by rhodium or copper complexes, can react with alkynes to form cyclopropenes or other insertion products. nih.gov

The choice of metal, ligands, and reaction conditions can be tuned to achieve high selectivity for a desired product.

Understanding the mechanism of organometallic catalysis relies on elucidating the catalytic cycle, which consists of a sequence of elementary steps involving the metal center. youtube.com A generalized catalytic cycle for a transformation at an alkyne bond in this compound might involve the following steps:

Pre-catalyst Activation: A stable pre-catalyst is converted into the catalytically active species, often a coordinatively unsaturated complex. youtube.com

Substrate Coordination: One of the alkyne moieties of the this compound molecule coordinates to the metal center.

Migratory Insertion/Oxidative Addition: The coordinated alkyne undergoes reaction. For example, in a hydrogenation reaction, oxidative addition of H₂ to the metal center would be followed by the migratory insertion of the alkyne into a metal-hydride bond.

Reductive Elimination: The final product is formed and released from the metal center, regenerating the active catalyst for the next cycle. youtube.com

For instance, the mechanism for the ruthenium-catalyzed addition of a nucleophile to a terminal alkyne involves the formation of a ruthenium vinylidene intermediate, which is then attacked by the nucleophile. scispace.com While this compound has internal alkynes, related intermediates are plausible in its catalytic transformations.

Reaction Kinetics and Thermodynamics in Diyne Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility and rate of diyne transformations. Polymerization reactions of diynes are typically highly exothermic, providing a strong thermodynamic driving force. nih.gov

The thermodynamics of polymerization are governed by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The conversion of two π-bonds in the diyne monomer to new σ-bonds in the polymer is an enthalpically favorable process, resulting in a negative ΔH. libretexts.org For the solid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), the heat of reaction is 128 ± 4 kJ mol⁻¹. nih.gov

Entropy (ΔS): The ordering of individual monomer molecules into a polymer chain results in a decrease in entropy (negative ΔS). libretexts.org

Because the entropy change is unfavorable, there is often a "ceiling temperature" above which polymerization is no longer thermodynamically favored.

Kinetic studies of solid-state polymerization, often performed using Differential Scanning Calorimetry (DSC), reveal that the process can exhibit autocatalytic behavior. nih.gov This is characterized by an induction period followed by a rapid acceleration of the reaction rate. nih.gov

Below is a table summarizing kinetic and thermodynamic data for the polymerization of a model diacetylene compound, which provides a basis for understanding the expected behavior of systems like this compound.

| Parameter | Solid-State Polymerization | Liquid-State Polymerization | Reference |

|---|---|---|---|

| Reaction Heat (ΔH) | 128 ± 4 kJ mol⁻¹ | 360 ± 5 kJ mol⁻¹ | nih.gov |

| Activation Energy (Ea) | 22.2 ± 0.4 kcal/mole (approx. 93 kJ mol⁻¹) | 106 ± 2 kJ mol⁻¹ | nih.govresearchgate.net |

| Kinetic Behavior | Autocatalytic with induction period | Zero-order reaction model | nih.gov |

This data illustrates that the reaction phase (solid vs. liquid) significantly alters both the kinetics and thermodynamics of the polymerization process. nih.gov

Cutting Edge Analytical Techniques for Characterizing 5,17 Docosadiyne Systems

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone for the molecular-level investigation of 5,17-docosadiyne. Different spectroscopic methods offer complementary information, from the connectivity of atoms to the electronic properties of systems incorporating this long-chain diyne.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. NMR provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C nuclei. msu.edulibretexts.org

For this compound, ¹³C NMR is particularly crucial for confirming the integrity of the 22-carbon backbone. The sp-hybridized carbons of the triple bonds at positions 5 and 17 would exhibit characteristic chemical shifts in the ¹³C NMR spectrum, distinguishing them from the sp³-hybridized carbons of the long alkyl chain. The chemical shifts of the carbons adjacent to the triple bonds are also influenced by the acetylenic groups, providing further structural confirmation.

¹H NMR spectroscopy complements the ¹³C data by providing information on the hydrogen atoms. The protons on the carbons adjacent to the triple bonds (propargylic protons) would have distinct chemical shifts. Spin-spin coupling between neighboring, non-equivalent protons can reveal the connectivity of the carbon chain, although this can be complex in such a long-chain molecule. libretexts.org For complex systems, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to map out the ¹H-¹H and ¹H-¹³C correlations, respectively, providing unambiguous assignment of all signals.

A key aspect of NMR analysis is its ability to detect and quantify impurities. The presence of isomers, oxidation products, or residual solvents can be identified by their unique NMR signals, making it a powerful technique for assessing the purity of this compound samples.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for Key Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Alkyne | C≡C | 65-90 | The exact shift depends on the surrounding chemical environment. |

| Propargylic | -CH₂-C≡ | 20-30 | Deshielded compared to typical alkyl chains due to the anisotropy of the triple bond. |

| Alkyl Chain | -CH₂- | 10-40 | A complex region of overlapping signals. |

| Propargylic | -CH₂-C≡C-H | ~2.5 | The chemical shift is influenced by the magnetic anisotropy of the triple bond. |

Note: These are general, predicted ranges and actual values can vary based on the solvent and specific experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational properties of this compound. scribd.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that change the polarizability of the molecule. americanpharmaceuticalreview.comsepscience.com

The most characteristic vibrational modes for this compound are associated with its two alkyne functional groups.

C≡C Stretching: The triple bond stretch is a key diagnostic peak. In IR spectroscopy, this vibration typically appears in the region of 2100-2260 cm⁻¹. For a symmetrically substituted alkyne, this peak can be weak or absent in the IR spectrum due to a small or zero change in dipole moment. However, it usually gives rise to a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying the alkyne groups in molecules like this compound. wikipedia.org

C-H Stretching (of terminal alkynes, if present): If this compound were to be isomerized to a terminal alkyne, a sharp, strong absorption would appear around 3300 cm⁻¹ in the IR spectrum.

C-H Stretching (alkyl): The stretching vibrations of the C-H bonds in the long methylene (B1212753) (-CH₂) chains appear in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. americanpharmaceuticalreview.com

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups are found in the fingerprint region (below 1500 cm⁻¹) and provide information about the conformational order of the alkyl chains. su.se

In systems where this compound is used to form self-assembled monolayers or polymers, vibrational spectroscopy can probe changes in molecular orientation and intermolecular interactions. For instance, shifts in the position and changes in the width of the methylene stretching bands can indicate changes from a disordered (liquid-like) to a more ordered (crystalline-like) state of the alkyl chains.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₂₂H₃₈.

When coupled with chromatographic separation techniques, such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a formidable tool for analyzing complex mixtures containing this compound. hplcvials.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com this compound, being a hydrocarbon, can be analyzed by GC-MS. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. hplcvials.com The mass spectrometer then ionizes the separated components, providing a mass spectrum for each. This is useful for identifying this compound in a mixture and for detecting volatile impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile or thermally sensitive compounds. nih.gov While this compound itself can be analyzed by GC-MS, LC-MS is invaluable when studying systems where the diyne is part of a larger, non-volatile assembly, such as a polymer or a functionalized material. researchgate.net The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. hplcvials.com This allows for the separation and identification of reaction products, intermediates, and impurities in complex matrices. nih.gov

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern can help to confirm the positions of the triple bonds within the carbon chain.

While isolated this compound, a simple long-chain alkyne, does not absorb significantly in the UV-visible region, these spectroscopic techniques become highly relevant when it is incorporated into chromogenic or fluorogenic systems. wikipedia.org For example, diynes can undergo polymerization reactions (e.g., topochemical polymerization induced by UV light or heat) to form polydiacetylenes. These resulting conjugated polymers are intensely colored and often fluorescent.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The formation of a conjugated backbone from this compound monomers would lead to the appearance of strong absorption bands in the visible range, resulting in a colored material. UV-Vis spectroscopy can be used to monitor the polymerization process in real-time by following the growth of these characteristic absorption bands.

Fluorescence Spectroscopy: This technique measures the light emitted from a sample after it has absorbed light. shimadzu.com.uajasco-global.com If the polydiacetylene system formed from this compound is fluorescent, this technique can provide highly sensitive detection. proteus-instruments.com The emission spectrum can be influenced by the polymer's conformation and its local environment, offering insights into the structure and dynamics of the system. jasco-global.com The sensitivity of fluorescence spectroscopy is typically 10 to 1000 times greater than that of UV-Vis absorption spectroscopy. proteus-instruments.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. researchgate.netphi.comwikipedia.org This makes it particularly valuable for characterizing thin films, self-assembled monolayers, or surface modifications involving this compound.

If this compound were assembled on a substrate, XPS could:

Confirm Elemental Composition: Detect the presence of carbon on the surface, consistent with the organic layer. It can also detect elements from the underlying substrate and any elements used for anchoring the diyne molecules. thermofisher.com

Analyze Chemical States: High-resolution XPS scans of the Carbon 1s (C 1s) region could potentially distinguish between the sp-hybridized carbons of the alkyne groups and the sp³-hybridized carbons of the alkyl chain due to slight differences in their binding energies. nih.gov This provides direct evidence of the chemical nature of the surface-bound species.

Determine Layer Thickness: By analyzing the attenuation of the substrate signal by the overlying this compound layer, the thickness of the film can be estimated.

Monitor Surface Reactions: XPS can be used to follow surface-initiated polymerization or other reactions involving the alkyne groups by observing changes in the C 1s line shape or the appearance of new elemental signals (e.g., oxygen, if the surface is oxidized).

XPS is a non-destructive technique, although some organic materials may experience damage from the X-ray beam. researchgate.net

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are essential for the purification and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a mobile phase and a stationary phase. journalagent.comwikipedia.org

Chromatographic Techniques:

Chromatography is a fundamental biophysical technique for separating, identifying, and purifying components from a mixture. journalagent.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and purification of this compound. nih.gov Given the non-polar nature of this long-chain hydrocarbon, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). hplcvials.com Components are separated based on their hydrophobicity, with more non-polar compounds like this compound being retained longer on the column. HPLC with a UV/Vis detector can be used to assess the purity profile of a sample.

Gas Chromatography (GC): As mentioned in section 4.1.3, GC is suitable for separating and analyzing volatile compounds. ijpsjournal.com this compound can be separated from other volatile components based on differences in boiling points and polarity. The retention time in a GC system is a characteristic property that can be used for identification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reaction progress and assessing the purity of a sample. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the principle of adsorption or partition. ijpsjournal.com For this compound, a non-polar solvent system would be used as the mobile phase on a polar silica plate.

Electrophoretic Separation Techniques:

Electrophoresis separates molecules based on their migration in an electric field. nih.gov This technique is primarily used for charged molecules like proteins and nucleic acids. mdpi.comnih.gov Since this compound is a neutral, non-polar hydrocarbon, standard electrophoretic techniques are not directly applicable for its separation or analysis. However, if this compound were to be functionalized with charged groups or incorporated into a larger charged entity (like a micelle or a complex with a charged protein), then electrophoresis could become a relevant analytical tool. In such cases, techniques like capillary electrophoresis could offer high-resolution separation. nih.gov

Table 2: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 245359 |

| Carbon | 5462310 |

| Oxygen | 977 |

| Hydrogen | 966 |

| Acetonitrile | 6342 |

| Water | 962 |

| Helium | 23987 |

| Nitrogen | 947 |

| Methanol | 887 |

Microscopic and Imaging Modalities for Supramolecular Assemblies

Microscopy techniques are indispensable for visualizing the diverse supramolecular architectures formed by the self-assembly of this compound and its analogs. These methods offer direct visual evidence of structures such as nanotubes, vesicles, and films.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of self-assembled diacetylene structures at the nanoscale. unige.chtue.nl It can be operated in various modes, such as tapping mode, to provide high-resolution images of delicate supramolecular assemblies without causing damage. acs.org AFM has been instrumental in characterizing the morphology of polydiacetylene (PDA) films, revealing features like micrometer-sized crystals with heights measurable to the nanometer scale. nih.govresearchgate.net For instance, studies on PDA films derived from 10,12-tricosadiynoic acid (a related diacetylene) on glass coverslips showed crystals with an average height of 26 ± 3.8 nm. researchgate.net

Furthermore, AFM can be used to probe the mechanical properties of these assemblies. nih.gov By measuring the force between the AFM tip and the sample, insights into the stability and responsiveness of the supramolecular structures can be gained. nih.gov For example, AFM has been used to investigate the mechanochromism of PDA at the nanoscale, correlating applied forces with induced fluorescence. nih.gov

Table 1: Selected AFM Findings on Diacetylene Assemblies

| Diacetylene System | Substrate | Key Findings | Reference(s) |

|---|---|---|---|

| 5,7-docosadiynoic acid (DCDA) | Glass coverslips | Formation of micro-sized crystals with an average height of 12.81 ± 1.26 nm. | nih.gov |

| 10,12-tricosadiynoic acid (TRCDA) | Glass coverslips | Micrometer-sized crystals with an average height of 26 ± 3.8 nm. | researchgate.net |

| Poly(I) and Poly(II) (polydiacetylenes) | Mica | Formation of ordered crystalline phases in monolayer and trilayer films. | researchgate.net |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides valuable information on the morphology and external features of this compound-based supramolecular structures. bwise.kr By scanning a focused beam of electrons over the sample surface, SEM generates detailed images of the three-dimensional topography. plos.orgdntb.gov.uasigmaaldrich.com This technique is particularly useful for visualizing larger assemblies, such as microtubes and aggregated structures, that can be formed from diacetylene compounds. mdpi.comresearchgate.net

For example, SEM has been used to observe the formation of nanotubes from self-assembled diacetylene monomers. rsc.org Images have revealed nanotubes with diameters in the range of 70–240 nm. researchgate.net The technique has also been employed to study the morphology of composite structures, such as polydiacetylene vesicles immobilized on polystyrene microspheres, showing uniform microsphere morphology before and after processing through microfluidic chips. rsc.orgsensxpert.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal structure of supramolecular assemblies. frontiersin.orgnih.govnih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, providing detailed information about the shape, size, and arrangement of the constituent molecules. nih.gov

TEM has been crucial in characterizing various diacetylene assemblies, including nanotubes, vesicles, and films. mdpi.comrsc.org For instance, TEM images have confirmed the formation of polydiacetylene vesicles with diameters ranging from 30 to 100 nm. The technique has also been used to visualize the evolution of self-assembled structures, such as the transformation of nanosheets into nanofibers. In studies of organic-inorganic hybrid films, cross-sectional TEM analysis has confirmed the layered superlattice structure and the amorphous nature of titanium oxide cross-linked polydiacetylene films. sensxpert.com

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled or naturally fluorescent samples. By using a pinhole to reject out-of-focus light, CLSM allows for optical sectioning of the sample, enabling the reconstruction of 3D structures.

In the context of this compound and related polydiacetylenes, CLSM is particularly valuable for imaging fluorescent PDA assemblies. The blue-to-red transition of PDA upon certain stimuli is often accompanied by the emergence of fluorescence, which can be detected and mapped by CLSM. nih.gov This technique has been used to estimate the thickness of PDA films and to visualize the fluorescence response of PDA-based biosensors. nih.govrsc.org For example, the fluorescence signal from polystyrene-polydiacetylene vesicle microspheres used for virus detection was collected and quantified using CLSM. rsc.org CLSM has also been used to confirm the specific interactions between aptamer-modified PDA vesicles and bacteria.

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. By analyzing the pattern of X-rays diffracted by the atoms in a crystal, XRD can provide detailed information about the unit cell dimensions, crystal packing, and phase composition of the material.

For self-assembling systems like this compound, XRD is essential for understanding the molecular packing that governs the topochemical polymerization process. mdpi.com The ideal alignment of diacetylene monomers in the solid state, a prerequisite for polymerization, can be confirmed and characterized by single-crystal XRD. For instance, XRD analysis of a self-assembled diacetylene macrocycle revealed a columnar structure with appropriate alignment for single-crystal-to-single-crystal polymerization. Powder XRD is also used to analyze the structure of bulk materials and films, confirming the presence of crystalline domains and identifying different polymorphic forms.

Table 2: XRD Applications in Diacetylene Systems

| Diacetylene System | Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Diacetylene Macrocycle | Single-Crystal XRD | Determined unit cell dimensions and columnar stacking arrangement suitable for polymerization. | |

| Macrocyclic Diacetylene-Terthiophene Cocrystal | Single-Crystal XRD | Revealed a well-ordered columnar assembly with ideal packing for topochemical polymerization. | |

| CDP–DA Supramolecular Structures | Powder XRD | Determined the self-assembly behavior and packing pattern of nanotubular architectures. | mdpi.com |

In-Situ and Operando Analytical Methodologies

In-situ and operando analytical techniques are crucial for monitoring the dynamic processes of self-assembly and polymerization of this compound systems in real-time. These methods provide insights into reaction kinetics, intermediate states, and the influence of external stimuli on the structural transformations.

Techniques like in-situ real-time spectroscopic ellipsometry have been used to monitor the photodeposition of polymer films from diacetylene monomer solutions, allowing for the determination of the growing film's thickness over time. The polymerization process can also be followed by monitoring changes in optical properties, such as UV-Vis absorption. The increase in absorbance at specific wavelengths corresponding to the blue or red forms of polydiacetylene provides a direct measure of the polymerization progress.

Furthermore, in-situ monitoring is vital for understanding and scaling up mechanochemical processes involving polymers. Techniques such as in-situ Raman spectroscopy and XRD can provide information on reaction pathways and phase transitions during processes like extrusion. For diacetylene systems, methods that can monitor the self-assembly process, such as confocal microscopy observing proton diffusion-triggered gelation, offer a window into the formation of supramolecular structures. researchgate.net The development of such in-situ and operando methodologies is essential for controlling the fabrication of functional materials from this compound and its derivatives.

Research Applications of 5,17 Docosadiyne in Advanced Materials and Chemical Biology

Polymer Science and Engineering for Functional Materials

The integration of 5,17-docosadiyne into polymer science and engineering has led to the creation of materials with tailored properties and responsiveness. The diyne moieties serve as reactive sites for polymerization, enabling the formation of conjugated polymer backbones that are sensitive to their environment.

Polydiacetylenes (PDAs) as Stimuli-Responsive Materials

Polydiacetylenes are a prominent class of stimuli-responsive polymers that can be synthesized from diacetylene monomers like this compound. These materials are known for their distinct colorimetric transitions in response to external stimuli, making them ideal candidates for sensor applications.

The synthesis of polydiacetylenes is a topochemical polymerization process, meaning the reaction occurs in the solid state and the stereochemistry of the resulting polymer is determined by the arrangement of the monomer molecules in the crystal lattice. For a diacetylene monomer such as this compound to polymerize, the individual molecules must first self-assemble into an ordered array. This assembly is typically guided by non-covalent interactions, such as van der Waals forces between the long alkyl chains and, if present, hydrogen bonding or other interactions between functional head groups.

The critical parameters for a successful topochemical polymerization are the distance between adjacent monomer units and their orientation. The process is often initiated by UV or gamma irradiation, which causes a 1,4-addition reaction between the diyne moieties of neighboring monomers. This results in the formation of a conjugated polymer backbone of alternating double and triple bonds, known as an ene-yne structure. The initial polymer is typically a deep blue color.

A key feature of polydiacetylenes is their ability to undergo a distinct color change from blue to red upon exposure to various stimuli. This phenomenon, known as a chromic transition, is the basis for their use as sensing materials. The blue-to-red transition is associated with a conformational change in the polymer backbone. worktribe.com

In the initial blue state, the PDA backbone is planar and highly conjugated, leading to a low energy absorption in the red region of the visible spectrum. When the polymer is subjected to an external stimulus, such as heat (thermochromism), mechanical stress (mechanochromism), or the introduction of certain chemicals (chemochromism), the side chains are perturbed. This disruption induces strain on the polymer backbone, causing it to twist and reducing the effective conjugation length. This change in conjugation results in a shift of the polymer's absorption to a higher energy, appearing red to the naked eye. worktribe.com The reversibility of this color change is dependent on the nature of the side chains and the strength of the intermolecular interactions. researchgate.netresearchgate.net

Design and Synthesis of Smart and Functional Polymers

The term "smart polymers" refers to materials that exhibit a significant and often reversible change in their properties in response to small changes in their environment. specialchem.comnih.govrsc.orgmdpi.comresearchgate.net By incorporating diacetylene units like this compound into polymer structures, it is possible to create smart materials with built-in sensory capabilities.

The functionalization of the diacetylene monomer is a key strategy in the design of these materials. By attaching specific chemical groups to the ends of the this compound molecule, researchers can tailor the polymer's response to particular stimuli. For example, incorporating acidic or basic groups can render the resulting PDA sensitive to pH changes. Similarly, attaching biological recognition elements, such as peptides or antibodies, can lead to the development of highly specific biosensors. acs.org

Advanced Polymer Architectures through Diyne Linkages

The diyne groups of this compound can be utilized to create more complex and advanced polymer architectures beyond simple linear chains. One such architecture involves the incorporation of diacetylene units into both the hard and soft segments of segmented block copolymers. dtic.mil

In these materials, the diacetylene groups can be polymerized within their respective microdomains, leading to the formation of polydiacetylene chains in two distinct chemical environments. This results in a material with complex chromic behavior, where each type of domain may respond differently to external stimuli. For instance, the soft segments might exhibit a thermochromic response at a lower temperature than the hard segments, leading to a multi-stage color transition. This approach allows for the creation of materials with a more nuanced and programmable response to their environment.

Supramolecular Chemistry and Molecular Self-Assembly

The fields of supramolecular chemistry and molecular self-assembly are fundamental to the applications of this compound, particularly in the formation of polydiacetylenes. mdpi.comnih.gov Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules are non-covalent. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are the driving forces behind molecular self-assembly. mdpi.com

In the context of this compound, self-assembly is the process by which the individual monomer molecules spontaneously organize into the ordered structures required for topochemical polymerization. The long alkyl chains of the molecule play a significant role in this process, as their hydrophobic interactions drive the molecules to pack together in an ordered fashion. The precise control over this self-assembly process is crucial for obtaining high-quality polydiacetylene materials with predictable properties. Researchers in this field explore different conditions, such as solvent composition and temperature, to influence the self-assembly process and thereby control the final properties of the polymer.

Engineering of Supramolecular Polymers and Gels

The linear structure of this compound, with its hydrophobic backbone and two reactive alkyne functionalities, makes it a candidate for the formation of supramolecular polymers and gels. The self-assembly process in these materials is driven by non-covalent interactions, such as van der Waals forces, which would be significant along the length of the docosane (B166348) chain.

Long-chain aliphatic molecules are known to self-assemble into ordered structures like lamellae or fibers, which can entangle to form gel networks. nih.govresearchgate.net In the case of this compound, the diyne moieties could be leveraged for further stabilization of these assemblies through polymerization. For instance, diacetylene-containing molecules can undergo topochemical polymerization when organized in a suitable crystalline state, often triggered by UV irradiation or heat, to form highly conjugated polydiacetylene chains. acs.org This process could be used to cross-link self-assembled structures of this compound, transforming a reversible supramolecular gel into a robust, covalently-linked polymer network.

Furthermore, functionalization of the alkyne groups could introduce directional interactions, such as hydrogen bonding or metal coordination, to guide the self-assembly process. For example, attaching polar head groups to the alkyne terminals would create an amphiphilic molecule, which could form micelles, vesicles, or other complex architectures in solution. jst.go.jpjst.go.jp The resulting supramolecular polymers could exhibit stimuli-responsive behavior, where changes in temperature, pH, or solvent could alter their structure and properties. mdpi.com

Table 1: Potential Supramolecular Assemblies of this compound Derivatives

| Derivative Type | Driving Interaction(s) | Potential Assembly | Application |

|---|---|---|---|

| Unmodified this compound | Van der Waals | Lamellar or fibrous structures | Precursor for polymerized films |

| Amphiphilic (polar head groups) | Hydrophobic effect, H-bonding | Micelles, vesicles, gels | Drug delivery, responsive materials |

| Metal-coordinating ligands | Metal-ligand bonds | Metallosupramolecular polymers | Catalysis, electronic materials |

Host-Guest Chemistry with Diyne-Containing Components

The incorporation of this compound into macrocyclic structures could yield hosts for molecular recognition and sensing applications. nih.gov The long aliphatic chain could form a flexible, hydrophobic cavity capable of encapsulating guest molecules. The diyne units within such a macrocycle could serve as rigidifying elements or as reactive handles for further functionalization.

Macrocycles containing diyne functionalities have been synthesized and their host-guest properties studied. nih.gov These systems can bind a variety of guests, with selectivity often dictated by the size and shape of the macrocyclic cavity, as well as by specific non-covalent interactions. For a host derived from this compound, the hydrophobic effect would likely be a primary driving force for guest binding in aqueous media. thno.org The internal alkyne groups could also participate in π-stacking interactions with aromatic guests.

The synthesis of such macrocycles could potentially be achieved through metal-catalyzed cyclization reactions of diyne precursors. rsc.orgresearchgate.net The resulting hosts could find use in areas such as drug delivery, where a therapeutic agent is encapsulated and released in response to a specific stimulus, or in chemical sensing, where the binding of a target analyte produces a detectable signal. thno.org

Molecular Recognition and Self-Sorted Assemblies

The principles of molecular recognition and self-sorting are fundamental to creating complex, functional supramolecular systems. d-nb.infod-nb.info The structure of this compound, with its long, flexible chain, allows for a degree of conformational adaptability that can be exploited in these processes. When functionalized with recognition motifs, molecules like this compound can participate in the formation of highly ordered, multicomponent assemblies.

Self-sorting is the process by which molecules in a mixture recognize and assemble with identical or complementary partners, leading to the formation of distinct, well-defined structures. d-nb.infod-nb.info For amphiphilic derivatives of this compound, self-sorting could be driven by differences in chain length, head group chemistry, or other structural features. This could lead to the formation of discrete, non-covalently linked nanostructures from a complex mixture of components. jst.go.jpjst.go.jp

Molecular recognition, the specific binding between a host and a guest, is another key aspect. nih.govijacskros.com A molecule like this compound, when incorporated into a larger supramolecular structure, could contribute to the creation of a specific binding pocket. The long aliphatic chain can provide a hydrophobic surface that complements nonpolar regions of a target molecule, enhancing binding affinity and selectivity. nih.gov For example, long aliphatic chains have been shown to play a crucial role in the formation of stable, ordered monolayers on surfaces, a process governed by molecular recognition between the chains. nih.gov

Supramolecular DNA Assembly

The hydrophobic nature of the this compound backbone makes it an intriguing candidate for use as a linker in supramolecular DNA assembly. In this field, non-nucleic acid components are integrated with DNA strands to create novel nanostructures and materials. acs.orgacs.orgnih.gov Hydrophobic linkers can significantly influence the self-assembly and stability of these DNA-based architectures.

By attaching this compound to the ends of DNA oligonucleotides, a DNA-amphiphile hybrid is created. In aqueous solution, the hydrophobic diyne tails would tend to aggregate to minimize their contact with water, driving the assembly of the DNA components into specific structures. acs.orgnih.gov The long C22 chain of this compound would provide a strong hydrophobic driving force for this process.

The direction of the linkage (i.e., whether the diyne is attached to the 5' or 3' end of the DNA) can have a profound effect on the final assembled structure, leading to the formation of cyclic dimers or higher-order nanostructures. acs.orgacs.orgnih.govresearchgate.net Furthermore, the alkyne groups within the linker could be used for subsequent chemical modifications, for example, by attaching fluorescent dyes or other functional molecules. This would allow for the creation of multifunctional DNA-based materials for applications in areas such as biosensing, drug delivery, and nanoelectronics. amolf.nl

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. The alkyne groups in this compound are prime candidates for such reactions.

Development of Diyne-Based Bioorthogonal Probes

The alkyne functional group is a cornerstone of bioorthogonal chemistry due to its rarity in biological systems. nih.govnih.gov this compound could be functionalized to create bioorthogonal probes for labeling and imaging biomolecules. The long aliphatic chain could act as a lipid-like tail, potentially targeting the probe to cellular membranes or other lipophilic environments.

By attaching a reporter group (such as a fluorophore or a biotin (B1667282) tag) to one end of the this compound molecule, a probe could be constructed where the two alkyne groups are available for reaction. The presence of two reactive sites could enable dual-labeling experiments or the construction of more complex bioconjugates. The hydrophobic nature of the probe's backbone could also influence its cellular uptake and distribution.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Chemistry

While the internal alkynes of this compound are not inherently reactive enough for traditional strain-promoted alkyne-azide cycloaddition (SPAAC), they could be incorporated into a strained cyclic structure. rsc.orgresearchgate.net The synthesis of strained macrocycles containing diynes has been reported, and these molecules exhibit enhanced reactivity in SPAAC reactions. rsc.org A macrocycle derived from this compound could thus serve as a bifunctional SPAAC reagent.

The reactivity of such a strained diyne would be driven by the release of ring strain upon cycloaddition with an azide-modified biomolecule. rsc.orgresearchgate.net The long aliphatic chain would confer high lipophilicity, which could be advantageous for targeting lipid-rich structures within a cell. The presence of two strained alkynes in one molecule would offer the potential for cross-linking two different azide-tagged biomolecules or for creating branched bioconjugates.

Table 2: Potential Bioorthogonal Applications of this compound Derivatives

| Application | Derivative/Strategy | Key Feature(s) |

|---|---|---|

| Membrane Probe | Fluorophore-tagged this compound | Long aliphatic chain for membrane targeting; alkynes for subsequent ligation. |

| Bifunctional Linker | This compound | Two alkyne groups for connecting two azide-modified molecules. |

| SPAAC Reagent | Strained macrocycle from this compound | Ring strain for catalyst-free reaction; two reactive sites for cross-linking. |

Catalysis Research

The alkyne functionalities of this compound also make it a candidate for applications in catalysis research, both as a building block for ligands and as a substrate in mechanistic studies.

The design of ligands is crucial in homogeneous catalysis, as the ligand sphere around a metal center dictates the catalyst's reactivity, selectivity, and stability. nih.govresearchgate.netwiley.com Diyne molecules can be transformed into various structures that can act as ligands for transition metal catalysts.

While specific research on ligands derived directly from this compound is limited, the general strategies for ligand design can be applied. The two alkyne groups of this compound could be functionalized to incorporate donor atoms like phosphorus, nitrogen, or sulfur, creating bidentate ligands. The long C22 backbone could provide unique steric and electronic properties to the resulting metal complex. For example, polytriazole ligands, synthesized through copper(I)-catalyzed ligation of azides and alkynes, have been shown to be powerful stabilizing ligands for copper(I) catalysts. nih.gov A similar strategy could theoretically be applied to this compound to create novel ligand architectures.

The table below outlines potential ligand types that could be synthesized from a diyne precursor and their applications in catalysis.

| Ligand Type | Synthetic Precursor(s) | Potential Catalytic Application |

| Diphosphine | Diyne, Secondary Phosphines | Cross-coupling, Hydrogenation |

| Bis-triazole | Diyne, Azide (B81097) | Copper-catalyzed reactions (CuAAC) |

| N-Heterocyclic Carbene (NHC) Precursor | Diyne, Imidazole derivatives | Olefin Metathesis, Cross-coupling |

The development of new ligands is a continuous effort in catalysis to improve reaction efficiency and to enable challenging chemical transformations. rsc.org

Understanding the mechanism of a catalytic reaction is fundamental to its optimization and the development of new catalysts. sciencemadness.org this compound can serve as a substrate in mechanistic studies of various catalytic transformations involving alkynes, such as hydrogenation, hydration, or polymerization.

For example, studying the partial hydrogenation of this compound could provide insights into the selectivity of a catalyst for converting alkynes to either cis- or trans-alkenes. The long alkyl chain provides two independent reaction sites, which could be used to probe intramolecular effects or the processivity of a catalyst.

Reaction progress kinetic analysis, which uses in-situ measurements to construct graphical rate equations, is a powerful methodology for elucidating complex catalytic reaction behaviors. sciencemadness.org Applying such techniques to reactions involving this compound could help in distinguishing between different proposed mechanistic models for alkyne functionalization.

Furthermore, the polymerization of diacetylene-containing molecules is a well-known process that leads to the formation of conjugated polymers (polydiacetylenes) with interesting optical and electronic properties. acs.orgacs.orgworktribe.com Mechanistic studies on the polymerization of this compound could contribute to the understanding of topochemical reactions and the development of novel stimuli-responsive materials.

Theoretical and Computational Studies of 5,17 Docosadiyne Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which properties like energy, molecular geometry, and reactivity can be derived. For a molecule like 5,17-docosadiyne, with its long hydrocarbon chain and two alkyne functional groups, DFT offers a practical balance between computational cost and accuracy.

Prediction of Molecular Structures and Energetics

A primary application of DFT would be the prediction of the most stable three-dimensional structure of this compound. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

The key objectives of such a study would include:

Equilibrium Geometry: Determining the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest-energy state. This would reveal the spatial arrangement of the 22-carbon chain and the linear geometry of the C-C≡C-C segments.

Conformational Analysis: The long, flexible aliphatic chains connecting the two alkyne groups can adopt numerous conformations. DFT calculations could be used to identify and rank the energies of different conformers (e.g., extended vs. folded structures) to understand their relative populations at a given temperature.

Energetics: The calculation would yield the molecule's total electronic energy, enthalpy of formation, and vibrational frequencies. These fundamental thermodynamic parameters are crucial for understanding the molecule's stability.

A theoretical study would likely employ a functional, such as B3LYP, paired with a basis set like 6-31G(d) to generate these predictions. The results would provide a foundational atomic-level picture of the molecule's structure.

Modeling Reaction Pathways and Transition States

DFT is also exceptionally useful for exploring the reactivity of this compound. The triple bonds are the most reactive sites, susceptible to reactions like hydrogenation, halogenation, or cycloadditions. DFT can be used to model the entire course of a hypothetical reaction.

This involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material (this compound and a reactant) and the final product(s).

Transition State Searching: Identifying the highest-energy point along the reaction coordinate, known as the transition state. The geometry of the transition state provides insight into the mechanism of the bond-making and bond-breaking processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different potential reaction pathways (e.g., addition at the C5 position versus the C17 position), the regioselectivity of a reaction could be predicted.

For instance, modeling the addition of H2 across one of the triple bonds would involve calculating the energies of this compound, H2, the transition state structure where the H-H bond is breaking and C-H bonds are forming, and the final 5-docosene-17-yne product.

Molecular Simulation Techniques

While quantum mechanics excels at describing individual molecules or small ensembles, molecular simulation techniques are used to study the collective behavior of many molecules. These methods use classical mechanics, treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., OPLS-AA, CHARMM).

Molecular Dynamics (MD)

Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A simulation of this compound would involve placing numerous molecules in a simulation box and tracking their trajectories.

Such a simulation could reveal:

Bulk Properties: How the molecules pack together in a condensed phase (liquid or solid) to predict properties like density and phase transition temperatures.

Conformational Dynamics: How the long aliphatic chains flex, bend, and rotate in a realistic environment, and how the rigid alkyne sections influence this movement. This provides insight into the molecule's conformational freedom and shape.

Transport Properties: By analyzing the movement of molecules over time, properties like the self-diffusion coefficient and viscosity could be estimated.

Monte Carlo Simulations

Monte Carlo simulations use random sampling to explore the vast number of possible configurations of a molecular system. Instead of tracking trajectories over time, this method generates random new states (e.g., by moving or rotating a molecule) and accepts or rejects them based on their energy, ultimately yielding a representative ensemble of states.

For this compound, Monte Carlo simulations would be particularly useful for:

Thermodynamic Properties: Calculating properties like the free energy or chemical potential of the system.

Phase Equilibria: Simulating the coexistence of different phases (e.g., liquid-vapor) to determine properties like vapor pressure.

Adsorption Studies: Modeling how this compound molecules adsorb onto a surface, which could be relevant for materials science applications.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. These models are predictive tools widely used in drug discovery and environmental toxicology.

The application of QSAR to this compound is purely theoretical at this stage and would require a significant amount of prerequisite experimental data. The process would involve several key steps:

Data Set Generation: A library of chemical analogues of this compound would need to be synthesized. These derivatives would possess systematic variations in their structure (e.g., altering the chain length, changing the position of the alkynes, or adding functional groups).

Biological Testing: The biological activity of every compound in the library would need to be measured experimentally to provide a quantitative endpoint (e.g., an IC50 value for enzyme inhibition).

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," would be calculated. These can describe various molecular features, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors to the measured biological activity.

The resulting QSAR model would take the form: Activity = f(Descriptor 1, Descriptor 2, ...)

If a statistically robust model were developed, it could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds. It could also provide insight into which molecular features are most important for the observed activity.

Correlation of Structural Features with Reactivity and Assembly Behavior

The reactivity and self-assembly of diyne monomers are intricately linked to their molecular structure. For this compound, key structural features include the long C22 alkyl chain, the presence of two non-conjugated triple bonds, and the specific locations of these diyne moieties at the 5 and 17 positions.

Structural Influence on Reactivity:

The reactivity of diyne compounds is dominated by the chemistry of the carbon-carbon triple bonds. In the case of this compound, the diyne units are separated by a long chain of twelve methylene (B1212753) groups. This non-conjugated arrangement means that the two diyne groups will likely react independently of each other in many chemical transformations.

Computational studies on similar long-chain diynes suggest that the reactivity of the triple bonds can be influenced by the conformational flexibility of the long alkyl chain. The chain can fold and bring the diyne groups into proximity, potentially allowing for intramolecular reactions under certain conditions. However, in processes like topochemical polymerization, the intermolecular alignment of the diyne units is paramount. tandfonline.comulsu.ruresearchgate.net

The solid-state polymerization of diacetylenes is a well-studied example of how structural features dictate reactivity. For this to occur, the monomer units in the crystal lattice must be packed in a specific orientation that allows for a 1,4-addition reaction between adjacent diyne moieties. tandfonline.comulsu.ruresearchgate.net Theoretical models, such as the one developed by Baughman, establish geometric criteria for reactivity, including the distance and orientation between neighboring diyne rods. ulsu.ru While specific packing parameters for this compound are not available, it is expected that its ability to undergo topochemical polymerization would be highly dependent on its crystalline polymorphism.

Assembly Behavior:

The self-assembly of long-chain diynes is primarily driven by van der Waals interactions between the alkyl chains and, in some cases, π-π stacking of the diyne units. The long C22 chain in this compound provides significant van der Waals forces, which would promote the formation of ordered structures like monolayers, vesicles, or tubules in appropriate solvents or on substrates.

Computational simulations, such as molecular dynamics, have been employed to study the self-assembly of similar amphiphilic diacetylenes. researchgate.net These studies show that the balance between the hydrophobic alkyl chains and any hydrophilic head groups (though absent in the parent this compound) dictates the morphology of the resulting assemblies. For this compound itself, the self-assembly would likely lead to lamellar structures in the solid state, with the alkyl chains adopting an ordered, all-trans conformation to maximize packing efficiency. The specific interdigitated or non-interdigitated nature of this packing would influence the proximity of the diyne groups and thus the potential for solid-state reactions.

Predictive Modeling for Diyne-Based Systems

Predictive modeling plays a critical role in forecasting the properties and behavior of new materials, saving significant time and resources in experimental efforts. For diyne-based systems, computational models can predict a range of properties from polymerization kinetics to the electronic and optical characteristics of the resulting polymers.

Models for Polymerization:

Theoretical models have been developed to understand and predict the topochemical polymerization of diacetylenes. tandfonline.compku.edu.cn These models often employ quantum chemical calculations, such as the Extended Hückel Molecular Orbital (EHMO) method, to investigate the reaction mechanism. tandfonline.compku.edu.cn They analyze the electronic structure changes as the monomeric diacetylenes (MDA) transition through a polybutatriene-like (PBT) intermediate to form the final polydiacetylene (PDA) polymer. tandfonline.com These models can predict the activation energy of polymerization and explain why some diacetylenes polymerize thermally while others require photo-initiation. tandfonline.com For a molecule like this compound, such models could be parameterized to predict its polymerization propensity based on its anticipated crystal packing.

Models for Electronic and Optical Properties:

The conjugated backbone of polydiacetylenes gives rise to unique electronic and optical properties. Computational models are instrumental in predicting these properties. Structure-property relationships have been established that correlate features like conjugation length with the second hyperpolarizability (a measure of third-order nonlinear optical response). acs.org

For polymers derived from this compound, the non-conjugated nature of the monomer would lead to a polymer with a segmented conjugated backbone, assuming both diyne functionalities participate in polymerization. Predictive models for such systems would need to account for the periodic interruption of the π-conjugation by the methylene spacers. These models can help in predicting the band gap, absorption spectra, and other electronic properties of the resulting materials. rsc.org Machine learning approaches are also emerging as powerful tools for predicting polymer properties based on their structural inputs, and could be trained on data from known polydiacetylenes to predict the characteristics of novel polymers. mit.eduacs.orgarxiv.org